molecular formula C10H12ClNS B14352834 Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester CAS No. 94518-64-6

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester

Cat. No.: B14352834
CAS No.: 94518-64-6
M. Wt: 213.73 g/mol
InChI Key: FKIRSQCVCMQMSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbonochloridimidothioic acid, phenyl-, methyl ester
  • Carbonochloridimidothioic acid, (4-methylphenyl)-, methyl ester
  • Carbonochloridimidothioic acid, (2,4-dimethylphenyl)-, methyl ester

Uniqueness

Carbonochloridimidothioic acid, (2,6-dimethylphenyl)-, methyl ester is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

94518-64-6

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylsulfanylmethanimidoyl chloride

InChI

InChI=1S/C10H12ClNS/c1-7-5-4-6-8(2)9(7)12-10(11)13-3/h4-6H,1-3H3

InChI Key

FKIRSQCVCMQMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(SC)Cl

Origin of Product

United States

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